Chemical Properties of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate
Chemical Properties of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate
CAS No: 1344158-44-6 | Formula: C₂₃H₂₀BrNO₂ | Molecular Weight: 422.32 g/mol [1]
Executive Summary
(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (often abbreviated as Fmoc-4-bromophenethylamine ) is a high-value bifunctional building block used extensively in medicinal chemistry and peptidomimetic synthesis. Its utility stems from its orthogonal reactivity profile: it possesses an acid-stable, base-labile Fmoc protecting group on the amine and a para-bromo aryl handle capable of participating in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This guide provides a technical deep-dive into its physicochemical properties, synthesis, and experimental utility, designed for researchers requiring precise control over molecular assembly.
Physicochemical Profile & Molecular Architecture
The molecule is characterized by a hydrophobic core, resulting in poor aqueous solubility but excellent solubility in polar aprotic solvents used in solid-phase synthesis.
Table 1: Key Chemical Specifications
| Property | Specification |
| CAS Number | 1344158-44-6 |
| IUPAC Name | (9H-Fluoren-9-yl)methyl N-[2-(4-bromophenyl)ethyl]carbamate |
| Molecular Weight | 422.32 g/mol |
| Exact Mass | 421.07 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMF, DMSO, DCM, THF; Insoluble in Water |
| LogP (Predicted) | ~5.2 (Highly Lipophilic) |
| Storage | 2–8°C, Desiccate (Hydrolytically stable, but hygroscopic) |
Structural Analysis
The molecule consists of three distinct functional zones:
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The Fmoc Group: Provides steric bulk and lipophilicity. It is the "safety lock" for the amine, removable only under basic conditions (pKₐ of fluorene proton ≈ 22.6).
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The Ethyl Linker: A flexible two-carbon spacer that decouples the electronic effects of the carbamate from the aryl ring.
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The 4-Bromophenyl Moiety: An electrophilic site primed for palladium-catalyzed functionalization.
Synthetic Routes & Purification
While commercially available, in-house synthesis is often required for scale-up. The most robust method involves the reaction of 4-bromophenethylamine with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) rather than Fmoc-Chloride (Fmoc-Cl), as the latter often leads to dipeptide impurities and requires stricter pH control.
Protocol: Synthesis via Fmoc-OSu
Reagents: 4-Bromophenethylamine (1.0 eq), Fmoc-OSu (1.1 eq), NaHCO₃ (2.0 eq). Solvent System: THF/Water (1:1) or Dioxane/Water (1:1).
Step-by-Step Methodology:
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Dissolution: Dissolve 4-bromophenethylamine in THF.
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Buffer Preparation: Dissolve NaHCO₃ in water and add to the amine solution. The biphasic system buffers the HCl/HOSu byproducts.
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Addition: Add Fmoc-OSu slowly at 0°C to minimize oligomerization.
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Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1).
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Workup: Acidify carefully to pH 3–4 with 1M HCl to protonate any unreacted amine (removes it into the aqueous phase). Extract with Ethyl Acetate.[1]
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Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography if high purity (>99%) is required.
Visualization: Synthesis Pathway
Figure 1: Nucleophilic attack of the phenethylamine on the activated succinimide ester.
Chemical Reactivity & Orthogonality
The power of this building block lies in its orthogonal reactivity . The Fmoc group withstands the conditions required to functionalize the aryl bromide, allowing for "Late-Stage Functionalization" of the phenyl ring before amine deprotection.
Fmoc Deprotection (Base Lability)
The Fmoc group is cleaved via an E1cb mechanism . A secondary base (typically piperidine) abstracts the acidic proton at the fluorenyl 9-position, leading to the collapse of the carbamate and liberation of CO₂ and the free amine.
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Standard Reagent: 20% Piperidine in DMF.
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Kinetics: Fast (typically < 20 mins).
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Scavenging: The dibenzofulvene byproduct is scavenged by the excess piperidine to prevent re-attachment.
Palladium-Catalyzed Cross-Coupling
The aryl bromide is stable to the basic conditions of Fmoc cleavage but is typically reacted before deprotection to avoid poisoning the Pd catalyst with the free amine.
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Suzuki-Miyaura: Reacts with aryl boronic acids.
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Buchwald-Hartwig: Reacts with amines (requires careful ligand selection to avoid competing with the carbamate).
Visualization: Orthogonal Reactivity Map
Figure 2: Divergent synthetic pathways demonstrating chemoselectivity.
Experimental Workflow: Suzuki Coupling
A common application is coupling this building block with a boronic acid to extend the carbon skeleton.
Objective: Synthesize (9H-Fluoren-9-yl)methyl 4-(pyridin-3-yl)phenethylcarbamate.
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Setup: In a Schlenk tube, combine Fmoc-4-bromophenethylcarbamate (1.0 eq), 3-pyridylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
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Solvent: Add degassed Dioxane/Water (4:1).
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Base: Add Cs₂CO₃ (2.0 eq). Note: Use mild bases to ensure the Fmoc group remains stable. Avoid strong hydroxides or high temperatures (>80°C) for prolonged periods.
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Reaction: Heat to 80°C under Argon for 12 hours.
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Workup: Dilute with EtOAc, wash with brine. The Fmoc group survives these conditions, yielding the biaryl product ready for subsequent deprotection.
Safety & Handling
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Hazard Identification: The compound is an aryl bromide and a carbamate. Treat as a potential skin and eye irritant.
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Fmoc-OSu Handling: Can cause sensitization. Use in a fume hood.
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Piperidine: Highly toxic and flammable. Double-glove when handling deprotection cocktails.
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Waste Disposal: Halogenated organic waste (due to Bromine) must be segregated from non-halogenated solvents.
References
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Combi-Blocks Product Data. (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (CAS 1344158-44-6).[1][2][3] Retrieved from
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Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
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Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
